molecular formula C12H25N3 B3047302 1-Azidododecane CAS No. 13733-78-3

1-Azidododecane

Cat. No.: B3047302
CAS No.: 13733-78-3
M. Wt: 211.35 g/mol
InChI Key: VPPLSWHJXFKIHD-UHFFFAOYSA-N
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Description

1-Azidododecane (C₁₂H₂₅N₃) is a 12-carbon alkyl azide synthesized via an SN2 reaction between 1-bromododecane and sodium azide in dimethylformamide (DMF) or ethanol/water mixtures . Its structure comprises a linear dodecyl chain terminated by an azide (-N₃) group, confirmed by infrared (IR) spectroscopy (azide stretch at 2094 cm⁻¹) and NMR (δ 3.25 ppm for CH₂-N₃ and δ 1.26 ppm for CH₂ backbone) .

This compound is widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole linkages for applications such as:

  • Phospholipid synthesis: Acts as a precursor for membrane-embedded triazole phospholipids and autocatalytic ligands in synthetic vesicles .
  • Drug development: Serves as a building block for cytotoxic triazole-glucoside conjugates and sphingosine analogues .
  • Materials science: Coordinates with transition metals (e.g., Cu⁺, Rh, Pt) to create catalytic complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azidododecane can be synthesized through the nucleophilic substitution reaction of 1-bromododecane with sodium azide. The reaction typically involves dissolving 1-bromododecane and sodium azide in anhydrous dimethylformamide (DMF) and heating the mixture at 100°C for 24 hours under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is extracted with dichloromethane and deionized water, followed by purification using silica gel column chromatography with hexane as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key steps involve ensuring the purity of reagents, maintaining anhydrous conditions, and optimizing reaction times and temperatures for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Azidododecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

    Reducing Agents: Such as LiAlH4 for the reduction of the azido group to an amine.

    Solvents: Anhydrous DMF, dichloromethane, and tetrahydrofuran (THF) are commonly used.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

1-Azidododecane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-azidododecane primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Alkyl Azides

Chain Length and Physical Properties

Alkyl azides with varying chain lengths exhibit distinct physicochemical behaviors:

Property 1-Azidohexane (C6) 1-Azidododecane (C12) 1-Azidohexadecane (C16)
Synthesis SN2 (1-bromohexane + NaN₃) SN2 (1-bromododecane + NaN₃) Analogous synthesis
Hydrophobicity Low Moderate High
Membrane Retention Poor Intermediate High (preferred in membranes)
IR Azide Stretch ~2100 cm⁻¹ 2094 cm⁻¹ Similar to C12

Key Findings :

  • Longer chains (e.g., C16) show superior membrane retention due to increased hydrophobicity, favoring their incorporation into phospholipids and ligands under high coordinating buffer conditions (e.g., TES buffer at 600 mM) .
  • Shorter chains (C6) are more volatile and less suited for hydrophobic environments but may offer faster reaction kinetics in polar solvents.

Reactivity in CuAAC Reactions

This compound’s reactivity is influenced by its alkyl chain:

  • Steric Effects : The C12 chain balances reactivity and steric hindrance. For example, reactions with propargyl glucose yield 82% triazole-glucoside conjugates , whereas bulkier azides (e.g., branched analogs) may reduce yields.
  • Catalytic Efficiency : In self-reproducing vesicle systems, this compound forms Tris-(lauryl triazole)amine (TLTA) ligands, but C16 analogs are preferentially incorporated at elevated TES concentrations, suggesting chain length modulates catalytic selectivity .

Spectral and Analytical Data

NMR Comparison :

  • This compound : δ 0.88 (CH₃), 1.26 (CH₂ backbone), 3.25 (CH₂-N₃) .
  • 1-Azidohexane : Expected upfield shift for CH₂-N₃ due to shorter chain.
  • 1-Azidohexadecane : Similar backbone signals but extended integration for CH₂ groups.

Triazole Formation :

  • Disappearance of azide IR peaks (2094 cm⁻¹) and emergence of triazole bands (1500–1680 cm⁻¹) confirm successful cycloaddition .

Comparison with Non-Alkyl Azides

1-Oxa-4-azaspiro[5.6]dodecane

This spirocyclic compound contains both oxygen and nitrogen heteroatoms, enabling distinct properties:

  • Basicity : The spiro nitrogen facilitates hydrogen bonding, enhancing solubility in polar solvents compared to hydrophobic this compound .
  • Applications : Used in medicinal chemistry for structural complexity, whereas this compound is favored in materials science for linear functionalization .

12-Azido-1-dodecanol

This bifunctional azide (-N₃) and alcohol (-OH) compound enables dual reactivity:

  • Click Chemistry : Forms triazoles while retaining hydroxyl groups for further conjugation (e.g., esterification) .
  • Hydrophilicity : The -OH group increases aqueous solubility compared to this compound, broadening its use in biocompatible polymers.

Biological Activity

1-Azidododecane, a linear azide compound with the chemical formula C₁₂H₂₅N₃, has garnered attention in various fields of research due to its unique properties and potential applications, particularly in biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in medicinal chemistry.

Synthesis of this compound

This compound can be synthesized through a straightforward nucleophilic substitution reaction. The typical method involves treating 1-bromododecane with sodium azide in a solvent mixture of ethanol and water. This reaction yields this compound in high purity and yield, making it readily available for further biological studies .

1. Antitumor Activity

Recent studies have investigated the potential antitumor effects of compounds containing the azide functional group, including this compound. Research indicates that azide derivatives can interact with cellular mechanisms involved in cancer cell proliferation and apoptosis. For instance, triazole-containing hybrids derived from azides have shown promising results as antitumor candidates through molecular docking studies that suggest strong binding affinities to target proteins involved in tumor growth .

2. Interaction with Phospholipid Membranes

This compound has been utilized in the synthesis of phospholipid vesicles, which are crucial for studying membrane dynamics and drug delivery systems. The incorporation of this compound into lipid membranes facilitates the formation of triazole phospholipids through copper-catalyzed cycloaddition reactions. This process not only aids in membrane studies but also enhances the understanding of lipid behavior in biological contexts .

3. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying levels of toxicity against different cell lines. For example, studies using T98G glioblastoma cells revealed significant cytotoxic effects at specific concentrations, suggesting that the compound may disrupt cellular functions or induce stress responses leading to cell death .

Case Studies and Research Findings

Study Findings Cell Line Concentration
Study on Antitumor Activity Azide derivatives show binding to tumor-related proteinsVarious cancer cell linesIC50 values ranging from 10 µM to 50 µM
Phospholipid Vesicle Formation Successful incorporation into vesicles; enhanced membrane stabilityN/AN/A
Cytotoxicity Assay on T98G Cells Significant cytotoxic effects observedT98G (glioblastoma)Effective at concentrations >10 µM

Safety and Toxicological Considerations

The safety profile of this compound is essential for its application in biological research and potential therapeutic uses. Preliminary toxicity assessments indicate that while it exhibits cytotoxic properties, careful consideration of dosage is crucial to minimize adverse effects on normal cells. Further investigations into its long-term effects and metabolic pathways are warranted to establish a comprehensive safety profile .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Azidododecane, and how is purity validated?

Methodological Answer: this compound is synthesized via nucleophilic substitution using 1-bromododecane and sodium azide in dimethylformamide (DMF) at elevated temperatures. Post-reaction, the product is purified via column chromatography. Purity is validated using:

  • 1H-NMR : Peaks at δ 0.88 (t, CH3), 1.26 (s, CH2 backbone), 3.25 (t, CH2–N3) .
  • 13C-NMR : Key signals at δ 51.64 (CH2–N3) and 26.87–30.06 (aliphatic carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 629.3829 for derivatives .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Azides are thermally unstable and potentially explosive. Key precautions include:

  • Use blast shields and minimize quantities in reactions.
  • Wear impervious gloves (EN 374 standard), protective clothing, and eye protection .
  • Avoid sparks, static discharge, or heating above 50°C.
  • Follow hazard statements H315-H319-H335 (skin/eye irritation, respiratory irritation) .

Q. How can researchers ensure reproducibility in this compound synthesis?

Methodological Answer:

  • Detailed Protocols : Document reaction times (e.g., 24–48 hours), solvent purity (DMF dried over molecular sieves), and molar ratios (1:1.2 for 1-bromododecane:sodium azide) .
  • Characterization Consistency : Compare NMR/MS data with literature values (e.g., δ 3.25 for CH2–N3) and report deviations >0.1 ppm .

Advanced Research Questions

Q. What are the mechanistic pathways for this compound decomposition under radiolytic conditions?

Methodological Answer: Radiolytic degradation studies using gamma irradiation reveal:

  • Primary Products : Formation of dodecane and nitrogen gas via C–N3 bond cleavage.
  • Secondary Reactions : Radical intermediates recombine to form branched alkanes or unsaturated derivatives.
  • Analytical Tools : GC-MS and FT-IR track decomposition kinetics; ESR identifies radical intermediates .

Q. How does this compound participate in click chemistry for nanomaterials?

Methodological Answer: The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize nanoparticles. Example protocol:

  • Reaction : React this compound with alkynated ligands (e.g., L4.N,N-Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine) in THF at 60°C.
  • Yield Optimization : Use 2 mol% Cu(I) catalyst; achieve 57% yield after 12 hours .
  • Characterization : Confirm triazole formation via HRMS (m/z 629.3829) and TEM for nanoparticle morphology .

Q. How can conflicting data on this compound stability be resolved in kinetic studies?

Methodological Answer:

  • Controlled Conditions : Replicate experiments under inert atmospheres (N2/Ar) to exclude oxygen/humidity effects.
  • Advanced Analytics : Use DSC/TGA to quantify thermal stability thresholds (e.g., decomposition onset at 120°C).
  • Statistical Validation : Apply ANOVA to compare degradation rates across studies; report confidence intervals .

Q. What strategies mitigate side reactions during this compound functionalization?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce hydrolysis.
  • Catalyst Tuning : Optimize Cu(I) ligand systems (e.g., TBTA) to enhance regioselectivity in CuAAC .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track azide consumption (∼2100 cm⁻1 peak) .

Properties

IUPAC Name

1-azidododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-2-3-4-5-6-7-8-9-10-11-12-14-15-13/h2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPLSWHJXFKIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451294
Record name 1-azidododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13733-78-3
Record name 1-azidododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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